molecular formula C28H31ClN4O4 B4062104 N-1-adamantyl-4-[4-(3-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide

N-1-adamantyl-4-[4-(3-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide

Cat. No. B4062104
M. Wt: 523.0 g/mol
InChI Key: SOCYVZDCBSTSHI-UHFFFAOYSA-N
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Description

N-1-adamantyl-4-[4-(3-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the adamantyl family of compounds and is known for its unique chemical structure and properties.

Scientific Research Applications

Reactivity and Synthesis Applications

One area of application involves the exploration of adamantane derivatives' reactivity and synthesis. For instance, the reactivity of adamantane under specific conditions can lead to the creation of novel compounds with potential applications in drug development and materials science. Studies have shown that adamantane can react under atmospheric nitric oxide in the presence of catalysts to afford products like 1-N-adamantylbenzamide, among others, indicating the versatility of adamantane derivatives in chemical synthesis (Sakaguchi, Eikawa, & Ishii, 1997).

Antimicrobial and Anti-inflammatory Activities

Adamantane derivatives have shown promising antimicrobial and anti-inflammatory activities. For instance, certain derivatives like 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles have been synthesized and tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Some of these derivatives exhibited good or moderate activities, highlighting their potential as antimicrobial agents (Al-Omar et al., 2010).

Antiarrhythmic Properties

Research has also focused on the antiarrhythmic properties of adamantane derivatives. New substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides were synthesized and exhibited an original spectrum of antiarrhythmic activity. Their structure-activity relationship was studied, with the most active compound identified as a potential lead drug for further pharmacological and toxicological studies (Likhosherstov et al., 2014).

Molecular Docking and Computational Studies

Further research includes molecular docking and computational studies to understand the interaction mechanisms of adamantane derivatives with biological targets. Crystallographic and theoretical exploration of weak hydrogen bonds in arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates and their molecular docking analysis suggest that these compounds bind at the active site of human sphingosine kinase 1, a known cancer target, demonstrating the potential of adamantane derivatives in cancer therapy (Al-Mutairi et al., 2021).

properties

IUPAC Name

N-(1-adamantyl)-4-[4-(3-chlorobenzoyl)piperazin-1-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN4O4/c29-23-3-1-2-22(13-23)27(35)32-8-6-31(7-9-32)24-5-4-21(14-25(24)33(36)37)26(34)30-28-15-18-10-19(16-28)12-20(11-18)17-28/h1-5,13-14,18-20H,6-12,15-17H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCYVZDCBSTSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-])C(=O)C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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